molecular formula C21H24N2O3S B7719495 N-BUTYL-N-[(2-HYDROXYQUINOLIN-3-YL)METHYL]-4-METHYLBENZENE-1-SULFONAMIDE

N-BUTYL-N-[(2-HYDROXYQUINOLIN-3-YL)METHYL]-4-METHYLBENZENE-1-SULFONAMIDE

Cat. No.: B7719495
M. Wt: 384.5 g/mol
InChI Key: QGHOWLAQZSEGMW-UHFFFAOYSA-N
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Description

N-BUTYL-N-[(2-HYDROXYQUINOLIN-3-YL)METHYL]-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a quinoline moiety, a sulfonamide group, and a butyl chain, making it a versatile molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BUTYL-N-[(2-HYDROXYQUINOLIN-3-YL)METHYL]-4-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the quinoline derivative. One common method involves the reaction of 2-hydroxyquinoline with an appropriate alkylating agent to introduce the butyl group. This is followed by the sulfonation of the benzene ring using sulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-BUTYL-N-[(2-HYDROXYQUINOLIN-3-YL)METHYL]-4-METHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline moiety may yield quinoline N-oxide, while reduction of a nitro group would produce an amine derivative .

Scientific Research Applications

N-BUTYL-N-[(2-HYDROXYQUINOLIN-3-YL)METHYL]-4-METHYLBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-BUTYL-N-[(2-HYDROXYQUINOLIN-3-YL)METHYL]-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function, while the sulfonamide group can inhibit enzymes by mimicking the natural substrate. These interactions lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-BUTYL-N-[(2-HYDROXYQUINOLIN-3-YL)METHYL]-4-METHYLBENZENE-1-SULFONAMIDE stands out due to its unique combination of a quinoline moiety and a sulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-butyl-4-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c1-3-4-13-23(27(25,26)19-11-9-16(2)10-12-19)15-18-14-17-7-5-6-8-20(17)22-21(18)24/h5-12,14H,3-4,13,15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGHOWLAQZSEGMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC1=CC2=CC=CC=C2NC1=O)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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